8-Boc-1,8-diazaspiro[4.5]decane oxalate
Overview
Description
8-Boc-1,8-diazaspiro[4.5]decane oxalate is a chemical compound with the molecular formula C13H24N2O2.C2H2O4. It is a spirocyclic compound containing a diazaspirodecane core with a tert-butyl carbamate (Boc) protecting group and an oxalate counterion. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-1,8-diazaspiro[4.5]decane oxalate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane under basic conditions.
Introduction of the Boc Protecting Group: The tert-butyl carbamate (Boc) protecting group is introduced by reacting the spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the Boc-protected spirocyclic amine with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Boc-1,8-diazaspiro[4.5]decane oxalate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The spirocyclic core can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Typical conditions involve the use of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: The major products are N-substituted spirocyclic amines.
Deprotection Reactions: The major product is the free spirocyclic amine.
Oxidation and Reduction Reactions: The major products depend on the specific oxidation or reduction reaction performed.
Scientific Research Applications
8-Boc-1,8-diazaspiro[4.5]decane oxalate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic compounds.
Material Science: It is used in the development of novel materials with unique properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 8-Boc-1,8-diazaspiro[4.5]decane oxalate involves its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic core and the Boc-protected amine group allow it to bind to specific active sites, thereby modulating the activity of the target molecules. The oxalate counterion may also play a role in stabilizing the compound and enhancing its solubility .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane oxalate
- 8-Boc-2,8-Diazaspiro[4.5]decane
- 8-Phenyl-1,8-diazaspiro[4.5]decane oxalate
Uniqueness
8-Boc-1,8-diazaspiro[4.5]decane oxalate is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIUTHUPOWLMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1523618-36-1, 1408075-17-1 | |
Record name | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
330.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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